N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
Overview
Description
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C22H17ClN4O and a molecular weight of 388.85 g/mol This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and an acetamide moiety
Preparation Methods
The synthesis of N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a chloro-substituted quinazoline reacts with a phenylamine derivative.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways . The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as :
N-(2-Methyl-5-((methylamino)methyl)phenyl)-4-((4-phenylquinazolin-2-yl)amino)benzamide: This compound has a similar quinazoline core but differs in the substitution pattern on the phenyl ring.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound contains a pyrimidinyl group instead of the phenyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXIPIDPWKAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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